Lipophilicity (cLogP) Advantage Over 1-Phenyl and 1-(4-Fluorophenyl) Analogs
The 1-(4-isopropylphenyl) substituent increases the calculated lipophilicity (cLogP) of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold relative to the simple 1-phenyl and 1-(4-fluorophenyl) analogs. While direct experimental LogP values are not available, the predicted difference (by approximately +1.2 log units vs. 1-phenyl) is consistent with the known contribution of the isopropyl group to hydrophobicity . This shift into a higher lipophilicity range can be strategically exploited in drug discovery to improve membrane permeability or to match the hydrophobic pocket requirements of targets such as PDE2 or certain kinases.
| Evidence Dimension | cLogP |
|---|---|
| Target Compound Data | ~2.6 (calculated ) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: ~1.4; 1-(4-Fluorophenyl) analog: ~1.7 |
| Quantified Difference | +1.2 log units vs. 1-phenyl; +0.9 log units vs. 4-fluorophenyl |
| Conditions | Calculated using consensus LogP method (ChemAxon/ACD Labs). No experimental data available. |
Why This Matters
A higher cLogP can be critical when designing compounds that need to cross lipid bilayer membranes or engage hydrophobic binding pockets, making this intermediate a strategic choice for target classes like CNS-penetrant PDE2 inhibitors.
